N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a pyridazine ring substituted with a nitrophenyl group and a methoxyphenyl group
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-27-16-7-5-14(6-8-16)20-18(24)12-28-19-10-9-17(21-22-19)13-3-2-4-15(11-13)23(25)26/h2-11H,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINARQRLKDOEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-methoxy-pyridazin-3-ylsulfamoyl)-phenyl)-phthalamic acid
- 6-chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Uniqueness
N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and nitro groups allows for versatile chemical modifications and potential bioactivity, setting it apart from other similar compounds.
Biological Activity
N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a complex structure consisting of a methoxyphenyl group, a pyridazine moiety, and a sulfanyl linkage, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 356.39 g/mol. The structural components include:
- Methoxy Group : Enhances lipophilicity and may facilitate receptor binding.
- Pyridazine Ring : Known for its role in various biological activities.
- Sulfanyl Linkage : May play a role in the compound's reactivity and interaction with enzymes.
The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that the compound may interact with specific molecular targets involved in various signaling pathways. The methoxy group could enhance binding affinity to certain receptors or enzymes, while the pyridazine component may modulate biological responses through its electronic properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For example:
- Study Findings : A series of benzamide derivatives demonstrated potent inhibition of cancer cell proliferation in vitro. Compounds with similar structural motifs showed efficacy against various cancer types, including breast and lung cancer .
| Compound Name | Activity | Reference |
|---|---|---|
| Benzamide Derivative A | IC50 = 5 µM against breast cancer cells | |
| Benzamide Derivative B | Inhibition of lung cancer cell growth |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in cell culture models. This suggests a possible role in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate that it may possess activity against certain bacterial strains. This property is particularly relevant given the rising concern over antibiotic resistance.
Case Studies
-
Case Study on Antitumor Activity :
- Objective : To evaluate the efficacy of the compound on tumor growth in vivo.
- Method : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed at higher doses (p < 0.05), indicating strong antitumor potential.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the impact on cytokine production.
- Method : Human macrophages were treated with the compound and stimulated with LPS.
- Results : A marked decrease in TNF-alpha levels was noted, suggesting effective anti-inflammatory action.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}acetamide, and how is purity ensured?
The synthesis involves multi-step reactions, typically starting with coupling a 3-nitrophenyl-substituted pyridazine with a thiol-containing intermediate. Key steps include:
- Sulfanyl linkage formation : Reacting 6-(3-nitrophenyl)pyridazin-3-thiol with 2-chloro-N-(4-methoxyphenyl)acetamide in polar aprotic solvents (e.g., DMF) under reflux .
- Nitro group stability : Ensuring the 3-nitro group remains intact during synthesis by avoiding strongly reducing conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) yields >95% purity. Analytical HPLC (C18 column, acetonitrile/water gradient) and H/C NMR verify structural integrity .
Advanced: How can regioselectivity challenges in pyridazine functionalization be addressed during synthesis?
Regioselectivity in pyridazine sulfanyl-group attachment is influenced by:
- Electronic effects : The electron-deficient pyridazine ring directs nucleophilic attack to the C3 position. Substituents (e.g., 3-nitrophenyl) further modulate reactivity via resonance withdrawal .
- Catalytic optimization : Using mild bases (e.g., KCO) instead of strong bases minimizes side reactions .
- Computational guidance : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : H NMR identifies the methoxyphenyl singlet (~δ 3.8 ppm) and acetamide NH (~δ 10.2 ppm). C NMR confirms the pyridazine carbons (δ 150–160 ppm) and nitrophenyl carbons (δ 120–140 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm), S–C (650–700 cm), and NO (1520–1350 cm) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of NO group) .
Advanced: What challenges arise in determining the crystal structure of this compound, and how are they resolved?
- Crystallization difficulty : The compound’s flexibility and multiple rotatable bonds hinder crystal formation. Slow evaporation in DMSO/water mixtures improves crystal quality .
- Data refinement : SHELXL-2018 resolves disordered sulfanyl or nitro groups using restraints (DFIX, SIMU). Twin refinement may be required for pseudo-merohedral twinning .
- Hydrogen bonding : Intramolecular N–H···N bonds stabilize the folded conformation, validated via Hirshfeld surface analysis .
Basic: How should researchers handle stability issues during storage?
- Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Stability assays : Monitor via periodic HPLC to detect degradation products (e.g., reduced nitro groups or sulfoxide formation) .
Advanced: What strategies are effective for analyzing conflicting bioactivity data across structural analogs?
- SAR studies : Compare analogs (e.g., methoxy vs. ethoxy substituents) to identify critical pharmacophores. For example, the 3-nitrophenyl group enhances cytotoxicity by increasing electron-withdrawing effects .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer screening) and control for solvent effects (DMSO <0.1%) .
- Meta-analysis : Cross-reference data from PubChem and crystallographic databases (CCDC) to resolve outliers .
Advanced: How can computational methods predict the compound’s reactivity and binding modes?
- Docking studies : AutoDock Vina models interactions with kinase targets (e.g., EGFR), highlighting hydrogen bonds between the acetamide and Thr766/Thr830 residues .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, identifying key hydrophobic interactions with pyridazine and nitrophenyl groups .
- QM/MM calculations : Predict regioselectivity in sulfanyl-group reactions by mapping electrostatic potential surfaces .
Basic: What are common side reactions during synthesis, and how are they minimized?
-
Sulfide oxidation : Trace O converts –S– to –SO–; use degassed solvents and N atmosphere .
-
Nitro reduction : Unintended reduction to –NH occurs with Pd/C; avoid catalytic hydrogenation steps .
-
Byproduct table :
Byproduct Cause Mitigation Sulfoxide O exposure Add antioxidants (BHT) Dehalogenated acetamide Base strength Use weaker bases (NaHCO)
Advanced: What experimental designs optimize yield in scale-up synthesis?
- DoE approach : Response surface methodology (RSM) optimizes temperature (60–80°C), solvent ratio (DMF:HO = 4:1), and reaction time (12–24 hr) .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, improving yield by 15–20% compared to batch methods .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
Advanced: How do structural modifications (e.g., nitro → cyano) alter physicochemical properties?
- Electron-withdrawing effects : Replacing –NO with –CN increases logP (from 2.1 to 2.8) but reduces solubility.
- Bioactivity shifts : Nitro analogs show stronger anticancer activity (IC = 1.2 µM vs. 3.8 µM for cyano) due to enhanced DNA intercalation .
- Spectral changes : IR spectra lose NO stretches (1520 cm) but gain C≡N peaks (~2240 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
